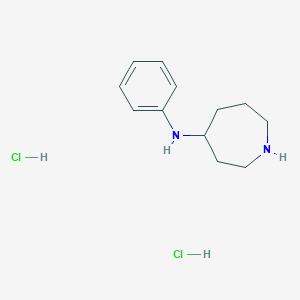![molecular formula C10H16F3NO2 B1486208 1-Azaspiro[3.5]nonane trifluoroacetate CAS No. 2204054-48-6](/img/structure/B1486208.png)
1-Azaspiro[3.5]nonane trifluoroacetate
Overview
Description
1-Azaspiro[3.5]nonane trifluoroacetate is a spirocyclic compound that features a unique structural motif, making it an interesting subject for chemical research and potential applications in various fields. The spirocyclic structure consists of a nonane ring fused with an azaspiro moiety, and the trifluoroacetate group adds further chemical diversity and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-azaspiro[3One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to imines, which efficiently produces enantiomerically and diastereomerically pure spirocyclic compounds . This method can be adapted to synthesize 1-azaspiro[3.5]nonane by modifying the starting materials and reaction conditions.
Industrial Production Methods: While specific industrial production methods for 1-azaspiro[3.5]nonane trifluoroacetate are not widely documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. These methods often employ robust catalytic systems and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.5]nonane trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups within the molecule.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Azaspiro[3.5]nonane trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-azaspiro[3.5]nonane trifluoroacetate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoroacetate group can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
1-Azaspiro[3.5]nonane trifluoroacetate can be compared with other spirocyclic compounds such as:
- 1-Azaspiro[3.3]heptane
- 1-Azaspiro[3.4]octane
- 1-Azaspiro[4.4]nonane
These compounds share the spirocyclic core but differ in ring size and functional groups, which can significantly influence their chemical reactivity and applications. The presence of the trifluoroacetate group in this compound adds a unique aspect to its chemical behavior, making it distinct from its analogs.
Properties
IUPAC Name |
1-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.C2HF3O2/c1-2-4-8(5-3-1)6-7-9-8;3-2(4,5)1(6)7/h9H,1-7H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIITJQROWKKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Methyl-3-pyrrolidinyl)methyl]propanamide hydrochloride](/img/structure/B1486127.png)
![1-(1-Pyrrolidinylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486128.png)



![3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1486135.png)

![2-(4-Morpholinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486138.png)



![N,N-Dimethyl(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine dihydrochloride](/img/structure/B1486146.png)

![Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1486148.png)
